molecular formula C24H23ClN2O4 B3467037 N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide

Cat. No.: B3467037
M. Wt: 438.9 g/mol
InChI Key: UVUVDXLLMCBPNI-UHFFFAOYSA-N
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Description

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzamido and diethoxyphenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the following steps:

    Preparation of 4-benzamido-2,5-diethoxyphenylamine: This intermediate can be synthesized by reacting 2,5-diethoxyaniline with benzoyl chloride in the presence of a base such as pyridine.

    Formation of this compound: The intermediate 4-benzamido-2,5-diethoxyphenylamine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves carrying out the reactions in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: This method allows for continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and chlorobenzamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or chlorobenzamides.

Scientific Research Applications

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide can be compared with other similar compounds, such as:

    N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.

    N-(4-benzamido-2,5-dimethoxyphenyl)-2-methylbenzamide: Another similar compound with a different substitution pattern, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-benzamido-2,5-diethoxyphenyl)-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4/c1-3-30-21-15-20(27-24(29)17-10-12-18(25)13-11-17)22(31-4-2)14-19(21)26-23(28)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVDXLLMCBPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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